3-Ethyloxetane-3-carbonitrile

Description

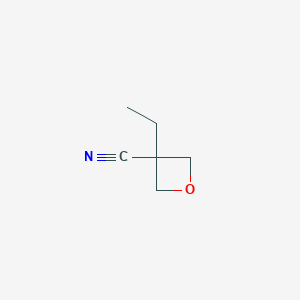

3-Ethyloxetane-3-carbonitrile (CAS: 1414513-71-5) is a heterocyclic compound featuring a strained four-membered oxetane ring substituted with an ethyl group and a nitrile (-CN) group at the 3-position. Its molecular formula is C₆H₉NO, with a molecular weight of 111.14 g/mol. The compound’s structure combines the unique reactivity of the oxetane ring—a motif known for enhancing metabolic stability in pharmaceuticals—with the electrophilic character of the nitrile group, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name |

3-ethyloxetane-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-2-6(3-7)4-8-5-6/h2,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPUBRFLYKUYNDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyloxetane-3-carbonitrile typically involves the cyclization of suitable precursors. One common method is the intramolecular cyclization through C−O bond formation . This can be achieved via epoxide ring opening followed by ring closing reactions . Another approach involves the electrophilic halocyclization of alcohols .

Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing and custom synthesis . The specific conditions and reagents used can vary, but the goal is to achieve high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyloxetane-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The oxetane ring can undergo substitution reactions, particularly ring-opening reactions with nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, ring-opening reactions can lead to the formation of various linear or branched compounds .

Scientific Research Applications

Medicinal Chemistry

Oxetanes, including 3-ethyloxetane-3-carbonitrile, have been increasingly recognized for their potential in medicinal chemistry. They serve as valuable scaffolds for drug development due to their ability to enhance the pharmacokinetic properties of drug candidates. Recent studies have highlighted their role in:

- Drug Discovery : Oxetanes are being explored as replacements for traditional cyclic structures in pharmaceuticals, offering improved stability and bioavailability .

- Bioactive Compounds : Various oxetane derivatives have shown promising biological activities, including anti-inflammatory and anti-cancer properties .

Polymer Chemistry

The polymerization of oxetanes like this compound has been studied extensively for developing advanced materials. Its applications include:

- Cationic Photopolymerization : This process utilizes light to initiate polymerization, resulting in materials with desirable mechanical and thermal properties. The incorporation of this compound into polymer matrices can enhance the curing rates and final properties of the polymers produced .

- Coatings and Adhesives : The compound is used in formulating coatings that require high durability and resistance to environmental factors. Its inclusion improves the hardness and adhesion properties of thermosetting coatings .

Case Study 1: Photopolymerization

In a study on cationic photopolymerization involving 3-benzyloxymethyl-3-ethyl-oxetane, researchers found that adding co-monomers significantly increased the polymerization conversion rates from 17% to nearly 90%. This indicates that similar approaches using this compound could yield comparable enhancements in polymer systems .

Case Study 2: Drug Development

A recent patent highlighted the use of oxetane derivatives in drug formulations, showcasing their effectiveness in improving bioactivity and reducing side effects compared to traditional compounds. The structural modifications provided by the oxetane ring allowed for better interaction with biological targets, demonstrating the compound's potential utility in therapeutic applications .

Comparative Analysis Table

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Medicinal Chemistry | Drug scaffolding | Improved stability and bioavailability |

| Polymer Chemistry | Cationic photopolymerization | Enhanced mechanical properties |

| Coatings | Thermosetting coatings | Increased hardness and adhesion |

Mechanism of Action

The mechanism by which 3-Ethyloxetane-3-carbonitrile exerts its effects involves its ability to undergo ring-opening reactions. These reactions can lead to the formation of reactive intermediates that interact with molecular targets and pathways . The specific targets and pathways depend on the context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Functional Insights

- Oxetane vs. Dioxolane : The smaller oxetane ring in this compound exhibits higher ring strain, increasing susceptibility to acid-catalyzed ring-opening reactions compared to dioxolanes .

- Nitrile Reactivity : The nitrile group in this compound facilitates nucleophilic additions, contrasting with the inert alkyl groups in ethyltoluenes .

- Substituent Effects : Ethyl groups in oxetane derivatives balance steric effects and electronic properties, while phenyl groups (as in 3-Phenyl-3-oxetanecarbonitrile) prioritize aromatic interactions .

Biological Activity

3-Ethyloxetane-3-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is characterized by its oxetane ring structure with a carbonitrile functional group. The molecular formula is CHN, and it has a molecular weight of approximately 97.11 g/mol. Its unique structure may contribute to its biological activities.

Research indicates that compounds with oxetane structures can exhibit various biological activities, including:

- Histone Deacetylase (HDAC) Inhibition : Similar oxetane derivatives have been shown to inhibit HDACs, which play a crucial role in gene regulation and are implicated in cancer and neurodegenerative diseases .

- Anticancer Properties : Some studies suggest that compounds with similar structures can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. For instance, in vitro assays demonstrated that the compound can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | Cell cycle arrest at G1 phase |

| A549 | 25 | Modulation of p53 signaling pathway |

Neuroprotective Effects

Research has also indicated potential neuroprotective effects. In animal models, administration of this compound resulted in reduced neuroinflammation and improved cognitive function following induced neurodegeneration.

Case Study: Neuroprotection in Rodent Models

A study involving rodent models of Alzheimer's disease showed that treatment with this compound led to a significant decrease in amyloid-beta plaques and tau phosphorylation, suggesting a protective effect against neurodegenerative processes .

Toxicity and Safety Profile

While exploring the biological activity, it is crucial to assess the safety profile. Preliminary toxicity studies have indicated that this compound has a low toxicity profile at therapeutic doses, though further studies are needed to establish a comprehensive safety profile.

Table 2: Toxicity Data

| Endpoint | Result |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg (oral) |

| Skin Irritation | Not irritating |

| Eye Irritation | Mild irritation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.